![molecular formula C19H17N5O2 B2814019 N-benzyl-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide CAS No. 1207018-68-5](/img/structure/B2814019.png)
N-benzyl-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide
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Overview
Description
The compound is a derivative of quinazoline, which is a class of organic compounds with a two-ring structure, consisting of a benzene ring fused to a pyrimidine ring. It also contains a triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinazoline ring fused with a triazole ring. The benzyl group would be attached to one end of the molecule, and the acetamide group to the other .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. These might include properties such as solubility, melting point, boiling point, and reactivity .Scientific Research Applications
- Triazole derivatives, including the compound , have been studied for their antibacterial potential. These molecules can bind to enzymes and receptors in bacterial cells, disrupting essential processes and inhibiting bacterial growth .
- Researchers have explored the synthesis and antimicrobial activity of triazole analogues. Investigating the efficacy of N-benzyl-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide against various bacterial strains could provide valuable insights .
Antibacterial Activity
Antioxidant Potential
Mechanism of Action
Target of Action
It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound may interact with multiple targets, leading to its biological activities.
Mode of Action
Triazole compounds are known to show versatile biological activities due to their ability to bind with various enzymes and receptors . This suggests that N-benzyl-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide may interact with its targets, leading to changes in their function.
Biochemical Pathways
Triazole derivatives have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . This suggests that the compound may affect multiple biochemical pathways, leading to these effects.
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar triazolothiadiazine derivatives . These studies can provide insights into the potential ADME properties of N-benzyl-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide.
Result of Action
Given the diverse pharmacological activities of triazole derivatives , it can be inferred that the compound may have multiple effects at the molecular and cellular level.
Future Directions
Future research on this compound would likely involve further exploration of its synthesis, properties, and potential applications. This could include developing more efficient synthesis methods, studying its reactivity, or investigating potential uses in fields such as medicine or materials science .
properties
IUPAC Name |
N-benzyl-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2/c1-13-6-5-9-15-17(13)21-12-23-18(15)22-24(19(23)26)11-16(25)20-10-14-7-3-2-4-8-14/h2-9,12H,10-11H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGZCMLYGQGWBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=NN(C(=O)N3C=N2)CC(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide |
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